

Technical Guide: Physicochemical Properties of 4'-Benzylxy-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4'-Benzylxy-2'-hydroxyacetophenone
Cat. No.:	B019689

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and solubility of **4'-Benzylxy-2'-hydroxyacetophenone** (CAS No: 29682-12-0), a versatile intermediate compound utilized in pharmaceutical development, cosmetic formulations, and analytical chemistry.^[1] This document outlines its key physical properties and provides detailed experimental protocols for their determination.

Core Physicochemical Data

The quantitative data for **4'-Benzylxy-2'-hydroxyacetophenone** are summarized below.

Property	Value	Reference
IUPAC Name	1-(4-(benzylxy)-2-hydroxyphenyl)ethanone	[1]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1]
Molecular Weight	242.27 g/mol	[1]
Appearance	White to off-white amorphous powder	[1]
Melting Point	100-107 °C	[1]

Solubility Profile

While specific quantitative solubility data is not readily available in the literature, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The presence of a polar hydroxyl group and a larger, non-polar benzyloxy group suggests solubility in polar organic solvents and limited solubility in non-polar solvents and water.

Solvent	Predicted Solubility	Rationale
Water	Low to Insoluble	The large non-polar region of the molecule outweighs the polarity of the single hydroxyl and ketone groups.
Ethanol	Soluble	The hydroxyl group of ethanol can form hydrogen bonds with the solute.
Methanol	Soluble	Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding.
Acetone	Soluble	A polar aprotic solvent that can interact with the polar groups of the solute.
Dimethyl Sulfoxide (DMSO)	Soluble	A highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Hexane	Insoluble	A non-polar solvent that will not effectively solvate the polar functional groups of the molecule.
Diethyl Ether	Sparingly Soluble	A slightly polar solvent, may show some limited solubility.

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are provided below.

Protocol 1: Melting Point Determination via Capillary Method

This protocol outlines the determination of the melting point range using a standard melting point apparatus.

Materials:

- **4'-Benzylloxy-2'-hydroxyacetophenone** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
- Spatula
- Mortar and pestle (optional)

Procedure:

- Sample Preparation:
 - Ensure the **4'-Benzylloxy-2'-hydroxyacetophenone** sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
 - Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
 - Invert the tube and tap it gently on a hard surface to cause the powder to fall to the bottom, sealed end.
 - Repeat until the packed sample is approximately 1-2 mm high.
- Apparatus Setup:
 - Place the packed capillary tube into the sample holder of the melting point apparatus.

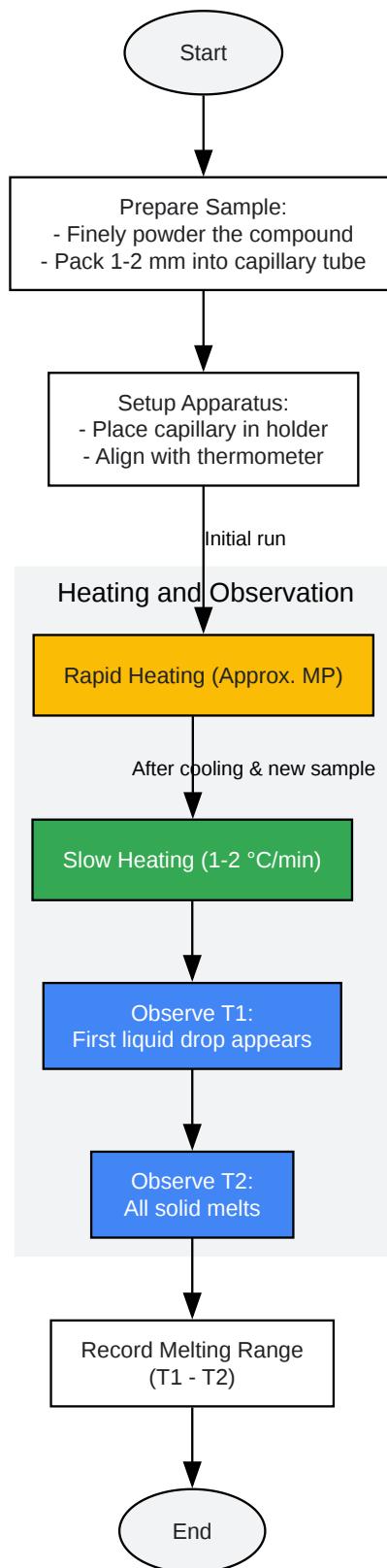
- Ensure the thermometer is correctly positioned with the bulb aligned with the sample.
- Determination:
 - Turn on the apparatus and set an initial rapid heating rate to quickly determine an approximate melting range.
 - Allow the apparatus to cool below the approximate melting point.
 - Prepare a new sample and heat at a slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Continue heating slowly and record the temperature at which the entire sample has completely liquefied (the end of the melting range).
 - It is standard practice to perform at least two careful determinations to ensure consistency.

[2]

Protocol 2: Qualitative Solubility Determination

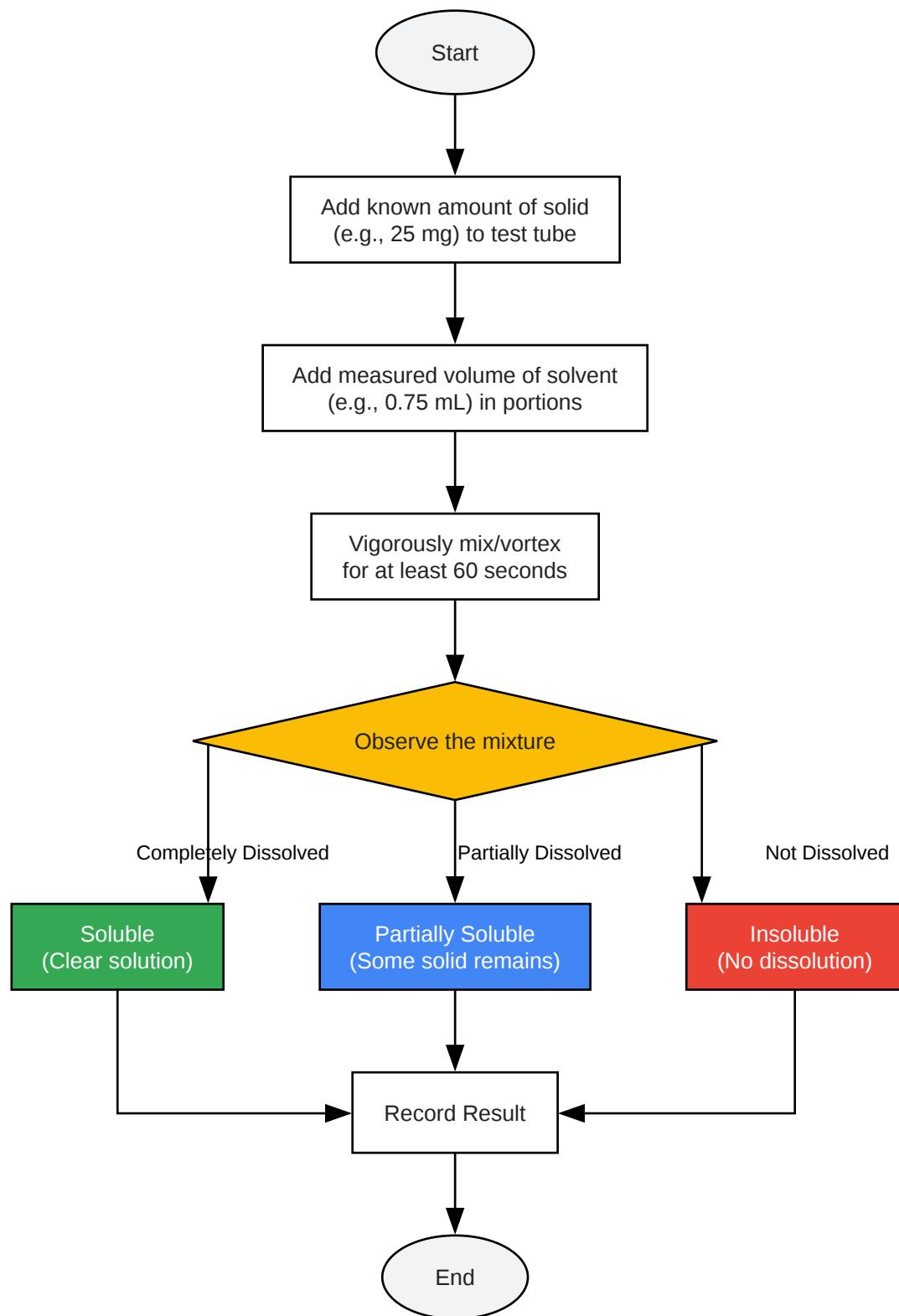
This protocol describes a method for assessing the solubility of **4'-Benzylxy-2'-hydroxyacetophenone** in various solvents.

Materials:


- **4'-Benzylxy-2'-hydroxyacetophenone** sample
- A range of solvents (e.g., water, ethanol, hexane)
- Small test tubes
- Spatula or weighing scale
- Vortex mixer or stirring rod
- Graduated cylinder or pipette

Procedure:

- Sample Addition:
 - Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a clean, dry test tube.
- Solvent Addition:
 - Add a measured volume of the chosen solvent (e.g., 0.75 mL) to the test tube in small portions.
- Mixing:
 - After each addition, shake the test tube vigorously or use a vortex mixer for at least 60 seconds to facilitate dissolution.
- Observation:
 - Observe the mixture against a contrasting background.
 - Soluble: The solid completely dissolves, leaving a clear solution.
 - Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
 - Insoluble: The solid does not appear to dissolve at all.
- Recording:
 - Record the observations for each solvent tested. For compounds soluble in water, the pH can be tested with litmus paper to determine if the compound is acidic, basic, or neutral.[\[3\]](#) [\[4\]](#)


Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Qualitative Solubility Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4'-Benzylxy-2'-hydroxyacetophenone | C15H14O3 | CID 309257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4'-Benzylxy-2'-hydroxyacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019689#4-benzylxy-2-hydroxyacetophenone-melting-point-and-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com